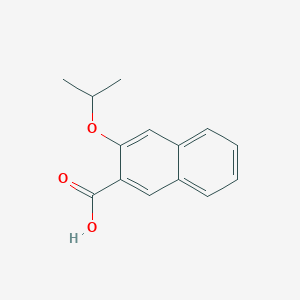

3-Isopropoxy-2-naphthoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-yloxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-9(2)17-13-8-11-6-4-3-5-10(11)7-12(13)14(15)16/h3-9H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWMJRHSMOPFAOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=CC=CC=C2C=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Isopropoxy-2-naphthoic acid

Abstract

This technical guide provides a comprehensive overview of 3-Isopropoxy-2-naphthoic acid (CAS 856077-50-4), a naphthoic acid derivative with potential applications in medicinal chemistry and materials science. While specific literature on this compound is sparse, this document leverages established chemical principles and data from closely related analogues to present a scientifically grounded resource. The guide covers the compound's structure and properties, a proposed synthetic route based on established organic chemistry reactions, detailed analytical characterization methods, and a discussion of its potential applications in drug discovery. The information is intended to provide researchers with a solid foundation for the synthesis, analysis, and further investigation of this molecule.

Introduction and Chemical Identity

This compound belongs to the family of naphthoic acid derivatives, which are characterized by a naphthalene core functionalized with a carboxylic acid group. The rigid, bicyclic aromatic structure of the naphthalene scaffold makes it a valuable building block in the design of novel therapeutic agents and functional materials.[1] The specific compound, this compound, is distinguished by an isopropoxy group at the 3-position of the naphthalene ring.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| CAS Number | 856077-50-4 | [2][3][4] |

| IUPAC Name | 3-(propan-2-yloxy)naphthalene-2-carboxylic acid | [3] |

| Molecular Formula | C₁₄H₁₄O₃ | [2][3] |

| Molecular Weight | 230.26 g/mol | [2][3] |

| Canonical SMILES | CC(C)OC1=C(C=C2C=CC=CC2=C1)C(=O)O | N/A |

| InChI Key | N/A | N/A |

Proposed Synthesis Pathway

The synthesis of the precursor, 3-hydroxy-2-naphthoic acid, is typically achieved through the Kolbe-Schmitt reaction, involving the carboxylation of 2-naphthol.[5][6]

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a scientifically informed proposition based on standard organic synthesis methodologies. Researchers should perform initial small-scale trials to optimize reaction conditions.

Step 1: Deprotonation of 3-Hydroxy-2-naphthoic acid

-

To a stirred solution of 3-hydroxy-2-naphthoic acid (1.0 eq) in a suitable polar aprotic solvent (e.g., N,N-dimethylformamide or acetone) at room temperature, add a slight excess of a suitable base (e.g., potassium carbonate, 1.5 eq).

-

Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the carboxylate and phenoxide salts. The progress of the deprotonation can be monitored by the cessation of any gas evolution if a carbonate base is used.

Step 2: Alkylation with Isopropyl Halide

-

To the reaction mixture from Step 1, add 2-iodopropane or 2-bromopropane (1.2 eq).

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

Step 3: Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate).

-

Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3 to protonate the carboxylic acid.

-

Extract the aqueous layer with the organic solvent (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Isopropoxy-2-naphthoic acid

For the attention of: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Isopropoxy-2-naphthoic acid (CAS No: 856077-50-4), a naphthalene-based carboxylic acid derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this compound, this guide employs a foundational approach by first detailing the well-characterized physicochemical properties of its immediate precursor, 3-Hydroxy-2-naphthoic acid. By establishing this baseline, we can project the anticipated properties of this compound, offering valuable insights for its synthesis, handling, and application. This guide is intended to empower researchers with the critical knowledge required for the effective utilization of this compound in their scientific endeavors.

Introduction to this compound

This compound is a carboxylic acid derivative of naphthalene, characterized by an isopropoxy group at the 3-position and a carboxylic acid group at the 2-position of the naphthalene ring. Its chemical structure suggests potential utility as a building block in the synthesis of more complex molecules, particularly in the realm of drug discovery where the naphthalene scaffold is a common motif.

While specific applications for this compound are not extensively documented in publicly available literature, its structural similarity to other pharmacologically active naphthoic acid derivatives suggests its potential as an intermediate or a final active pharmaceutical ingredient (API). The physicochemical properties of such a compound are paramount in determining its behavior in biological systems, its formulation characteristics, and its suitability for various chemical transformations.

This guide will first present the known identifiers for this compound and then delve into a detailed analysis of its precursor, 3-Hydroxy-2-naphthoic acid, for which a wealth of experimental data exists. This will be followed by a discussion on the synthesis of the target compound and an expert projection of its key physicochemical parameters.

Chemical Identity of this compound

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 3-(propan-2-yloxy)naphthalene-2-carboxylic acid |

| CAS Number | 856077-50-4[1][2][3][4][5] |

| Molecular Formula | C14H14O3[3][4] |

| Molecular Weight | 230.26 g/mol [3][4] |

| Chemical Structure |  |

The Precursor: A Deep Dive into 3-Hydroxy-2-naphthoic acid

A thorough understanding of the precursor, 3-Hydroxy-2-naphthoic acid (also known as BON acid), is essential for predicting the properties of its isopropoxy derivative. This compound is a well-characterized industrial chemical, primarily used as a key intermediate in the manufacturing of dyes and pigments.[6][7][8]

Physicochemical Properties of 3-Hydroxy-2-naphthoic acid

The following table summarizes the key experimentally determined physicochemical properties of 3-Hydroxy-2-naphthoic acid.

| Property | Value | Source(s) |

| CAS Number | 92-70-6 | [6][7][8][9][10][11][12][13][14][15][16][17][18][19][20] |

| Molecular Formula | C11H8O3 | [9][19][20] |

| Molecular Weight | 188.18 g/mol | [7][10][20] |

| Appearance | Light yellow to beige-brown crystalline powder | [6][7][8][14][15][17] |

| Melting Point | 217-223 °C (with decomposition) | [6][7][8][10][12][13][14][16][17][19][20] |

| Boiling Point | Decomposes (> 400 °C) | [7][11] |

| Solubility | Practically insoluble in cold water; slightly soluble in hot water; soluble in ethanol, ether, benzene, chloroform, and alkaline solutions.[6][7][14][15][20] | |

| pKa | 2.79 | [9][11] |

| LogP (octanol/water) | 3.05 | [9][15][18] |

Spectral Data for 3-Hydroxy-2-naphthoic acid

Spectral data is crucial for the identification and characterization of organic compounds.

-

Infrared (IR) Spectroscopy: The IR spectrum of 3-Hydroxy-2-naphthoic acid exhibits characteristic absorptions for the hydroxyl and carboxylic acid functional groups. A broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹ for the carboxylic acid, overlapping with the phenolic O-H stretch. A strong C=O stretching vibration for the carboxylic acid carbonyl group will be prominent around 1680-1710 cm⁻¹.

-

¹H NMR Spectroscopy: The proton NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d6) would show distinct signals for the aromatic protons on the naphthalene ring, as well as exchangeable protons for the hydroxyl and carboxylic acid groups.[21]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule, with characteristic chemical shifts for the carboxylic acid carbon, the phenolic carbon, and the aromatic carbons of the naphthalene ring.[22]

-

Mass Spectrometry: Mass spectral analysis would show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that can help in structural elucidation.[9]

Synthesis of this compound

The most logical and widely used method for the synthesis of this compound from its hydroxy precursor is the Williamson ether synthesis .[23][24][25][26][27] This reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with an isopropyl halide.

Proposed Synthetic Workflow

References

- 1. This compound | 856077-50-4 [chemicalbook.com]

- 2. 856077-50-4|this compound|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound - CAS:856077-50-4 - Sunway Pharm Ltd [3wpharm.com]

- 5. aablocks.com [aablocks.com]

- 6. News - 3-Hydroxy-2-naphthoic acid CAS number: 92-70-6 99% HPLC [mit-ivy.com]

- 7. 3-Hydroxy-2-Naphthoic Acid (BON Acid) [industrochem.com]

- 8. 3-Hydroxy-2-naphthoic acid | 92-70-6 [amp.chemicalbook.com]

- 9. 3-Hydroxy-2-naphthoic acid | C11H8O3 | CID 7104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Hydroxy-2-naphthoic acid, 98% 3-Hydroxy-2-naphthoic acid, 98% Manufacturers, Suppliers, Price | India, China [ottokemi.com]

- 11. echemi.com [echemi.com]

- 12. 3-Hydroxy-2-naphthoic acid, 98% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 13. 3-Hydroxy-2-naphthoic acid | Delchimica [delchimica.com]

- 14. 92-70-6 CAS | 3-HYDROXY-2-NAPHTHOIC ACID | Laboratory Chemicals | Article No. 04127 [lobachemie.com]

- 15. Page loading... [guidechem.com]

- 16. 3-Hydroxy-2-naphthoic acid 98 92-70-6 [sigmaaldrich.com]

- 17. 3-Hydroxy-2-naphthoic acid, 98% 1 kg | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 18. 3-Hydroxy-2-naphthoic acid | SIELC Technologies [sielc.com]

- 19. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]

- 20. 3-Hydroxy-2-naphthoic Acid [drugfuture.com]

- 21. 3-Hydroxy-2-naphthoic acid(92-70-6) 1H NMR [m.chemicalbook.com]

- 22. spectrabase.com [spectrabase.com]

- 23. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 24. jk-sci.com [jk-sci.com]

- 25. masterorganicchemistry.com [masterorganicchemistry.com]

- 26. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 27. Show how you would use the Williamson ether synthesis to prepare ... | Study Prep in Pearson+ [pearson.com]

3-Isopropoxy-2-naphthoic acid solubility data

An In-Depth Technical Guide to the Solubility of 3-Isopropoxy-2-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a derivative of the versatile chemical intermediate 3-hydroxy-2-naphthoic acid, is emerging as a compound of interest in medicinal chemistry and drug discovery.[1][2] Its structural similarity to other naphthoic acid derivatives suggests potential applications in the synthesis of novel therapeutic agents. A critical parameter that governs the developability of any new chemical entity is its solubility. Poor solubility can lead to unpredictable in vitro results, diminished in vivo efficacy, and significant formulation challenges, ultimately hindering the progress of promising drug candidates.[3][4][5][6]

This technical guide provides a comprehensive overview of the anticipated solubility profile of this compound. While specific experimental data for this compound is not extensively available in public literature, this guide will leverage established principles of physical chemistry, data from structurally related analogs, and authoritative methodologies to provide a robust framework for its solubility assessment. We will delve into the theoretical underpinnings of its solubility, provide a detailed experimental protocol for its determination, and discuss the critical factors that influence this essential physicochemical property.

Physicochemical Properties of this compound

To understand the solubility of this compound, it is crucial to first examine its molecular structure and key physicochemical properties.

| Property | Value/Information | Source |

| CAS Number | 856077-50-4 | [7][8] |

| Molecular Formula | C₁₄H₁₄O₃ | [8][9] |

| Molecular Weight | 230.26 g/mol | [8][9] |

| Structure | Naphthalene ring with a carboxylic acid group at the 2-position and an isopropoxy group at the 3-position. | [8][9] |

The presence of both a hydrophobic naphthalene core and an isopropoxy group, alongside a polar carboxylic acid moiety, suggests that this compound will exhibit a nuanced solubility profile. The carboxylic acid group can engage in hydrogen bonding and ionize, which generally enhances aqueous solubility, particularly at higher pH.[10][11] Conversely, the bulky and non-polar naphthalene ring system and the isopropoxy group will contribute to its lipophilicity, favoring solubility in organic solvents.[10]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[12][13] This method is widely recognized for its reliability and is based on achieving a saturated solution of the compound in a given solvent, followed by the quantification of the dissolved solute.

Detailed Step-by-Step Protocol

The following protocol outlines the shake-flask method for determining the solubility of this compound.

1. Preparation of Materials:

-

This compound: High-purity solid sample.

-

Solvents: A range of solvents of varying polarities should be selected (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), and n-octanol).

-

Equipment: Analytical balance, vials with screw caps, constant temperature shaker or incubator, centrifuge, filtration apparatus (e.g., syringe filters with appropriate membrane material), and an analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS)).

2. Experimental Procedure:

-

Step 1: Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.[12]

-

Step 2: Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to a specific temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically requires 24 to 72 hours.[4]

-

Step 3: Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Subsequently, centrifuge the vials at a high speed to ensure complete separation of the undissolved solid from the supernatant.

-

Step 4: Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filter the aliquot through a syringe filter (e.g., 0.22 µm pore size) that is compatible with the solvent used.

-

Step 5: Quantification: Prepare a series of standard solutions of this compound of known concentrations. Analyze both the standard solutions and the filtered supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS) to determine the concentration of the dissolved compound. The concentration of the saturated supernatant represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Workflow for Shake-Flask Solubility Determination

Caption: Workflow of the shake-flask method for solubility determination.

Factors Influencing the Solubility of this compound

The solubility of this compound is not an intrinsic constant but is influenced by several external factors.

Solvent Polarity

The principle of "like dissolves like" is fundamental to predicting solubility.

-

Polar Protic Solvents (e.g., water, ethanol): The carboxylic acid group of this compound can form hydrogen bonds with these solvents, which would contribute to its solubility. However, the large non-polar naphthalene moiety will likely limit its solubility in highly polar solvents like water.[10][11]

-

Polar Aprotic Solvents (e.g., DMSO, acetone): These solvents can act as hydrogen bond acceptors and have moderate to high dielectric constants, making them good solvents for many organic compounds. It is anticipated that this compound will exhibit good solubility in these solvents.

-

Non-polar Solvents (e.g., hexane, toluene): The hydrophobic naphthalene ring and isopropoxy group will favor solubility in non-polar solvents.

pH of the Medium

For ionizable compounds like this compound, pH is a critical determinant of aqueous solubility. The carboxylic acid group can be deprotonated to form a carboxylate anion.

-

Acidic pH (below pKa): The compound will exist predominantly in its neutral, protonated form, which is less polar and therefore expected to have lower aqueous solubility.

-

Alkaline pH (above pKa): The compound will be deprotonated to its more polar and significantly more water-soluble carboxylate form.

Temperature

The dissolution of a solid in a liquid is often an endothermic process. Therefore, for most solid solutes, solubility increases with increasing temperature.[14] This relationship should be experimentally verified for this compound.

Interplay of Factors Influencing Solubility

Caption: Factors influencing the solubility of this compound.

Anticipated Solubility Profile of this compound

Based on the structural analysis and general principles of solubility, the following profile can be anticipated:

| Solvent Class | Example Solvents | Anticipated Solubility | Rationale |

| Aqueous (Acidic pH) | pH 2 Buffer | Low | The compound is in its neutral, less polar form. |

| Aqueous (Neutral pH) | Water, PBS pH 7.4 | Low to Moderate | Partial ionization of the carboxylic acid group. |

| Aqueous (Alkaline pH) | pH 10 Buffer | High | The compound is in its fully ionized, highly polar carboxylate form. |

| Polar Protic | Ethanol, Methanol | Moderate to High | Ability to form hydrogen bonds with both the carboxylic acid and isopropoxy groups. |

| Polar Aprotic | DMSO, Acetone | High | Good balance of polarity to solvate the entire molecule. |

| Non-polar | Hexane, Toluene | Low to Moderate | The non-polar naphthalene and isopropoxy groups will favor solubility, but the polar carboxylic acid will limit it. |

Conclusion

A thorough understanding of the solubility of this compound is indispensable for its successful development as a potential therapeutic agent. This technical guide has provided a comprehensive framework for approaching the solubility assessment of this compound. By leveraging the principles of physicochemical properties and employing robust experimental methodologies like the shake-flask method, researchers can obtain the critical data needed to guide formulation development, design meaningful in vitro and in vivo studies, and ultimately unlock the full therapeutic potential of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. This compound | 856077-50-4 [chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. This compound - CAS:856077-50-4 - Sunway Pharm Ltd [3wpharm.com]

- 10. Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties [chemicalnote.com]

- 11. quora.com [quora.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. tandfonline.com [tandfonline.com]

- 14. solubilityofthings.com [solubilityofthings.com]

A Deep Dive into the Spectral Landscape of 3-Isopropoxy-2-naphthoic acid: A Technical Guide

This technical guide provides an in-depth spectral analysis of 3-Isopropoxy-2-naphthoic acid, a key intermediate in pharmaceutical and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to offer a detailed interpretation of the spectral features across various analytical techniques. We will explore the causality behind experimental choices and spectral patterns, ensuring a thorough understanding of the molecule's structural characterization.

Introduction

This compound, with the molecular formula C₁₄H₁₄O₃ and a molecular weight of 230.26 g/mol , is a derivative of naphthoic acid characterized by the presence of an isopropoxy group at the 3-position and a carboxylic acid group at the 2-position of the naphthalene ring. Accurate and comprehensive spectral analysis is paramount for confirming its identity, purity, and for elucidating its structure in various chemical transformations. This guide will cover the theoretical and practical aspects of its analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectral data. The key structural features that will give rise to characteristic spectral signals are the naphthalene ring system, the carboxylic acid functionality, and the isopropoxy group.

Caption: Molecular Structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR will provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum will reveal the number of different types of protons, their electronic environments, and their proximity to other protons.

Expected Chemical Shifts and Multiplicities:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| COOH | 9.0 - 12.0 | Broad Singlet | 1H | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange[1][2]. |

| Aromatic Protons | 7.0 - 8.5 | Multiplets | 6H | Protons on the naphthalene ring will resonate in the aromatic region. Their exact shifts and splitting patterns will be complex due to the influence of the electron-donating isopropoxy group and the electron-withdrawing carboxylic acid group[3][4][5]. |

| -OCH(CH₃)₂ | 4.5 - 5.0 | Septet | 1H | The methine proton of the isopropoxy group is deshielded by the adjacent oxygen atom and will be split into a septet by the six neighboring methyl protons. |

| -OCH(CH₃)₂ | 1.3 - 1.5 | Doublet | 6H | The six methyl protons of the isopropoxy group are equivalent and will appear as a doublet due to coupling with the single methine proton. |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shift of the acidic proton[1].

-

Instrument Setup:

-

Spectrometer: 300 MHz or higher for better resolution.

-

Temperature: 25 °C.

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Parameters: Sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Expected Chemical Shifts:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| COOH | 165 - 185 | The carbonyl carbon of a carboxylic acid is significantly deshielded[2][6]. |

| Aromatic Carbons | 110 - 160 | The ten carbons of the naphthalene ring will appear in this region. The carbon attached to the oxygen (C3) will be more shielded compared to the carbon attached to the carboxylic acid (C2). |

| -OC H(CH₃)₂ | 70 - 80 | The methine carbon is deshielded by the directly attached oxygen atom. |

| -OCH(C H₃)₂ | 20 - 25 | The methyl carbons of the isopropoxy group are in the aliphatic region. |

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be needed for a better signal-to-noise ratio due to the lower natural abundance of ¹³C.

-

Instrument Setup:

-

Spectrometer: 75 MHz or higher.

-

Pulse Program: Standard proton-decoupled experiment.

-

Acquisition Parameters: A larger number of scans (e.g., 128 or more) and a relaxation delay are typically required.

-

-

Data Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction.

II. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Expected Characteristic Absorptions:

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | O-H Stretch |

| C-H (Aromatic) | 3000 - 3100 | Medium | C-H Stretch |

| C-H (Aliphatic) | 2850 - 3000 | Medium | C-H Stretch |

| C=O (Carboxylic Acid) | 1680 - 1720 | Strong | C=O Stretch |

| C=C (Aromatic) | 1450 - 1600 | Medium to Strong | C=C Stretch |

| C-O (Ether & Acid) | 1210 - 1320 | Strong | C-O Stretch |

| O-H Bend | 910 - 950 | Medium, Broad | O-H Bend |

The broad O-H stretch of the carboxylic acid is a hallmark feature, often spanning a wide range due to hydrogen bonding[6][7]. The C=O stretch is also a very strong and characteristic absorption[7].

Experimental Protocol: FTIR

Caption: A simplified workflow for obtaining an FTIR spectrum using an ATR accessory.

-

Sample Preparation: For solid samples, an Attenuated Total Reflectance (ATR) accessory is the most convenient method. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Instrument Setup:

-

Spectrometer: A standard FTIR spectrometer.

-

Accessory: ATR or transmission for KBr pellets.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal or a blank KBr pellet.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Fragmentation Pattern:

Aromatic ethers and carboxylic acids have characteristic fragmentation patterns.[1][2][8][9]

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 230 due to the stability of the aromatic ring system.[9]

-

Loss of Isopropyl Group: Fragmentation of the ether linkage can lead to the loss of an isopropyl radical (•CH(CH₃)₂), resulting in a fragment at m/z = 187.

-

Loss of Propene: A common fragmentation pathway for ethers is the loss of an alkene through a rearrangement, which would result in a fragment corresponding to 3-hydroxy-2-naphthoic acid at m/z = 188.

-

Loss of -OH: Alpha-cleavage of the carboxylic acid can lead to the loss of a hydroxyl radical, giving a peak at m/z = 213.[1][2]

-

Loss of -COOH: Loss of the entire carboxyl group as a radical will result in a fragment at m/z = 185.[1][2]

-

Decarboxylation: Loss of CO₂ from the molecular ion would lead to a fragment at m/z = 186.

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a non-volatile compound like this, LC-MS is more suitable.

-

Ionization: Electrospray ionization (ESI) is a common soft ionization technique for LC-MS that would likely produce a strong protonated molecule [M+H]⁺ at m/z 231 or a deprotonated molecule [M-H]⁻ at m/z 229. Electron ionization (EI) in GC-MS would lead to more extensive fragmentation.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion and fragmentation peaks are identified to confirm the structure.

IV. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.

Expected Absorption Maxima (λmax):

The naphthalene ring system is a strong chromophore. Naphthoic acid derivatives typically exhibit strong absorption in the UV region due to π-π* electronic transitions.[10] For 2-naphthoic acid, absorption maxima have been reported around 236 nm, 280 nm, and 334 nm.[11] The presence of the isopropoxy group, an auxochrome, may cause a slight bathochromic (red) shift in these absorptions.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol or acetonitrile. The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.

-

Instrument Setup:

-

Spectrophotometer: A double-beam UV-Vis spectrophotometer.

-

Cuvettes: Matched quartz cuvettes with a 1 cm path length.

-

-

Data Acquisition:

-

Run a baseline scan with the cuvette filled with the solvent.

-

Place the sample solution in the sample beam and acquire the spectrum over a range of approximately 200-400 nm.

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Conclusion

The comprehensive spectral analysis of this compound, integrating data from NMR, FTIR, MS, and UV-Vis spectroscopy, provides a robust framework for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle. By understanding the underlying principles and expected spectral features as outlined in this guide, researchers can confidently identify and characterize this important molecule in their developmental pipelines.

References

- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. GCMS Section 6.13 [people.whitman.edu]

- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 10. benchchem.com [benchchem.com]

- 11. UV-Vis Spectrum of 2-Naphthoic Acid | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 3-Isopropoxy-2-naphthoic acid: Synthesis, Characterization, and Potential Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-Isopropoxy-2-naphthoic acid, a naphthalene-based organic compound. While direct research on this specific molecule is limited in publicly available literature, this document synthesizes information from related naphthoic acid derivatives and established chemical principles to offer a robust framework for researchers, scientists, and drug development professionals interested in exploring its potential. We will delve into its molecular structure, a proposed synthesis protocol, standard characterization techniques, and prospective applications in medicinal chemistry.

Introduction: The Naphthoic Acid Scaffold and the Significance of the 3-Isopropoxy Moiety

Naphthalene, an aromatic hydrocarbon, serves as a foundational scaffold in numerous marketed therapeutic agents, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] The derivatization of the naphthalene core, particularly into naphthoic acids, provides a versatile platform for fine-tuning physicochemical and pharmacological properties. 3-Hydroxy-2-naphthoic acid, a key precursor, is widely used in the synthesis of dyes, pigments, and as an intermediate in the pharmaceutical and insecticide industries.[2]

The introduction of an isopropoxy group at the 3-position, yielding this compound, can significantly alter the molecule's lipophilicity, steric profile, and hydrogen bonding capacity compared to its hydroxy analog. These modifications can influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. This guide aims to provide a foundational understanding of this molecule for further scientific exploration.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C14H14O3, consists of a naphthalene ring substituted with a carboxylic acid group at the 2-position and an isopropoxy group at the 3-position.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 856077-50-4 | [3] |

| Molecular Formula | C14H14O3 | [3] |

| Molecular Weight | 230.26 g/mol | [3] |

| IUPAC Name | 3-(propan-2-yloxy)naphthalene-2-carboxylic acid | ChemDraw |

| Melting Point | Not available in cited literature. | - |

| Boiling Point | Not available in cited literature. | - |

| Solubility | Expected to be soluble in organic solvents like ethanol, ether, and DMSO.[2] | Extrapolation from 3-hydroxy-2-naphthoic acid |

Proposed Synthesis of this compound

A logical and well-established method for the synthesis of this compound is the Williamson ether synthesis, starting from the readily available 3-hydroxy-2-naphthoic acid. This reaction involves the deprotonation of the hydroxyl group to form a nucleophilic alkoxide, followed by an SN2 reaction with an isopropyl halide.

Reaction Scheme

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Experimental Protocol

Materials:

-

3-hydroxy-2-naphthoic acid

-

2-bromopropane (or 2-iodopropane)

-

Potassium carbonate (K2CO3), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of 3-hydroxy-2-naphthoic acid (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2-3 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the carboxylate and phenoxide salts.

-

Add 2-bromopropane (1.5-2 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous mixture with 1 M HCl to a pH of approximately 2-3 to protonate the carboxylic acid.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Characterization and Analytical Techniques

The synthesized this compound should be characterized using standard spectroscopic and analytical methods to confirm its structure and purity.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H-NMR | - Aromatic protons in the range of 7.0-8.5 ppm. - A broad singlet for the carboxylic acid proton (>10 ppm). - A septet for the methine proton of the isopropoxy group. - A doublet for the methyl protons of the isopropoxy group. |

| ¹³C-NMR | - Aromatic carbons between 110-140 ppm. - Carbonyl carbon of the carboxylic acid around 170 ppm. - Carbons of the isopropoxy group in the aliphatic region. |

| FT-IR | - A broad O-H stretch for the carboxylic acid around 2500-3300 cm⁻¹. - A C=O stretch for the carboxylic acid around 1700 cm⁻¹. - C-O stretches for the ether linkage. - Aromatic C-H and C=C stretches. |

| Mass Spec | - A molecular ion peak corresponding to the molecular weight of 230.26 g/mol . |

| HPLC | - A single sharp peak to indicate a high degree of purity. |

Potential Applications in Drug Discovery

While specific biological activities of this compound are not yet reported, the broader class of naphthoic acid derivatives has shown promise in various therapeutic areas. The isopropoxy modification may offer a novel entry point for modulating the activity of known targets or discovering new ones.

Areas for Investigation

-

Anti-inflammatory Agents: Naphthoic acid derivatives have been investigated for their anti-inflammatory properties.[4] The isopropoxy group may enhance interactions with hydrophobic pockets of inflammatory targets.

-

Anticancer Therapeutics: The naphthalene scaffold is present in several anticancer drugs.[1] The potential of this compound as a cytotoxic agent or as a building block for more complex anticancer compounds warrants investigation.

-

Receptor Antagonists: Naphthoic acid derivatives have been developed as antagonists for various receptors, such as the P2Y14 receptor, which is implicated in inflammatory and metabolic diseases.

Hypothetical Drug Discovery Workflow

References

A Comprehensive Technical Guide to the Synthetic Routes from 3-Hydroxy-2-naphthoic Acid

Introduction: The Versatility of a Naphthyl Building Block

3-Hydroxy-2-naphthoic acid, also known as β-oxynaphthoic acid or BON acid, is a pale yellow crystalline solid with the molecular formula C₁₁H₈O₃.[1][2] It is a crucial intermediate in the chemical industry, primarily synthesized via the Kolbe-Schmitt reaction, which involves the carboxylation of 2-naphthol.[1][3] This guide provides an in-depth exploration of the diverse synthetic pathways originating from 3-hydroxy-2-naphthoic acid, offering valuable insights for researchers, scientists, and professionals in drug development and materials science. The unique structural features of this molecule, namely the hydroxyl and carboxylic acid functional groups on the naphthalene core, render it a versatile starting material for a wide array of chemical transformations. Its derivatives have found applications in various fields, including the synthesis of high-performance pigments, advanced polymers, and biologically active compounds with antimicrobial, antifungal, and anticancer properties.[4][5][6][7][8][9]

I. Synthesis of 3-Hydroxy-2-naphthoic Acid: The Kolbe-Schmitt Reaction

The industrial synthesis of 3-hydroxy-2-naphthoic acid is predominantly achieved through the Kolbe-Schmitt reaction. This reaction involves the carboxylation of the sodium salt of 2-naphthol (sodium 2-naphthoxide) with carbon dioxide under elevated temperature and pressure.[1][3]

Mechanism: The reaction proceeds through the nucleophilic attack of the phenoxide ion on carbon dioxide. The regioselectivity of the carboxylation is influenced by the reaction conditions, with the formation of 3-hydroxy-2-naphthoic acid being favored under specific temperature and pressure settings.

Figure 1: The Kolbe-Schmitt reaction for the synthesis of 3-Hydroxy-2-naphthoic acid.

II. Esterification of the Carboxylic Acid Group

The carboxylic acid functionality of 3-hydroxy-2-naphthoic acid is readily converted into a variety of esters. These ester derivatives are valuable intermediates for further functionalization or can be the final target molecules with specific applications.

A. Fischer-Speier Esterification

The most direct method for the synthesis of simple alkyl esters is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Experimental Protocol: Synthesis of Methyl 3-hydroxy-2-naphthoate

-

To a solution of 3-hydroxy-2-naphthoic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure methyl 3-hydroxy-2-naphthoate.

B. Esterification using Coupling Reagents

For more complex alcohols, including phenols, or under milder reaction conditions, coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed. These reagents activate the carboxylic acid to facilitate nucleophilic attack by the alcohol.

Experimental Protocol: Synthesis of Phenyl 3-hydroxy-2-naphthoate using DCC

-

Dissolve 3-hydroxy-2-naphthoic acid (1.0 eq) and phenol (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Cool the reaction mixture to 0 °C and add a solution of DCC (1.1 eq) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Filter off the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired phenyl ester.[10]

| Ester Product | Alcohol | Coupling Method | Catalyst/Reagent | Yield (%) | Reference |

| Methyl 3-hydroxy-2-naphthoate | Methanol | Fischer-Speier | H₂SO₄ | >90 | [11] |

| Ethyl 3-hydroxy-2-naphthoate | Ethanol | Fischer-Speier | H₂SO₄ | >90 | General Protocol |

| Phenyl 3-hydroxy-2-naphthoate | Phenol | DCC coupling | DMAP | ~99 | [10] |

| Diester with 1,n-alkanediols | HO-(CH₂)n-OH | Dehydration | Trifluoromethanesulfonic acid | 60-90 | [12] |

III. Amidation of the Carboxylic Acid Group

The synthesis of amides from 3-hydroxy-2-naphthoic acid is a key transformation, leading to a wide range of biologically active molecules and important industrial products like Naphthol AS pigments.[3]

A. Direct Thermal Amidation

Simple amides and anilides can be prepared by heating 3-hydroxy-2-naphthoic acid with an amine at high temperatures, often with a catalyst to facilitate the dehydration process. For example, the synthesis of 3-hydroxy-2-naphthanilide (Naphthol AS) can be achieved by heating with aniline in the presence of a phosphorus(III) catalyst.[7][9]

B. Amidation using Coupling Reagents

For more sensitive substrates or to achieve higher yields under milder conditions, modern coupling reagents are employed. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole) are highly effective for amide bond formation.[13][14]

Experimental Protocol: Synthesis of a Substituted Anilide using HATU

-

To a solution of 3-hydroxy-2-naphthoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add HATU (1.1 eq) and a tertiary amine base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

-

Add the desired substituted aniline (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Dilute the reaction mixture with an organic solvent and wash sequentially with dilute aqueous acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.[14]

| Amide Product | Amine | Coupling Method | Reagent/Catalyst | Yield (%) | Reference |

| 3-Hydroxy-2-naphthanilide | Aniline | Thermal | PCl₃ | up to 98 | [9] |

| Substituted N-aryl amides | Substituted anilines | EDC/HOBt | DMAP | Good to Excellent | [15] |

| 3-Hydroxy-2-naphthohydrazide | Hydrazine | Ester aminolysis | - | High | [16] |

IV. Synthesis of Heterocyclic Compounds

The bifunctional nature of 3-hydroxy-2-naphthoic acid makes it an excellent precursor for the synthesis of various fused heterocyclic systems of medicinal and material interest.

A. Synthesis of Oxygen-Containing Heterocycles

-

Naphthofurans: These can be synthesized through various strategies, including the palladium-catalyzed three-component coupling of naphthols, aldehydes, and carbon monoxide.[8] Another approach involves the intramolecular cyclization of appropriately substituted derivatives of 3-hydroxy-2-naphthoic acid.

-

Naphthopyrans: Naphthopyran derivatives can be synthesized via the acid-catalyzed condensation of naphthols with propargyl alcohols.[4][5]

Figure 2: General schemes for the synthesis of oxygen-containing heterocycles.

B. Synthesis of Nitrogen-Containing Heterocycles

Derivatives of 3-hydroxy-2-naphthoic acid, particularly its hydrazides, are versatile precursors for a range of nitrogen-containing heterocycles, many of which exhibit significant biological activity.[6][17] For example, condensation of 3-hydroxy-2-naphthohydrazide with aldehydes or ketones yields hydrazones, which can be further cyclized to form thiazolidinones and other heterocyclic systems.[17]

V. Coupling Reactions for Core Modification

Modern cross-coupling reactions provide powerful tools to functionalize the naphthyl core of 3-hydroxy-2-naphthoic acid, enabling the synthesis of complex molecules with tailored properties.

A. Azo Coupling

3-Hydroxy-2-naphthoic acid and its amide derivatives, such as Naphthol AS, are key coupling components in the synthesis of azo dyes and pigments. The electron-rich naphthalene ring readily undergoes electrophilic substitution with diazonium salts, typically at the position adjacent to the hydroxyl group, to form intensely colored azo compounds.[3]

B. Palladium-Catalyzed Cross-Coupling Reactions

To utilize modern palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions, the hydroxyl group of 3-hydroxy-2-naphthoic acid derivatives is often converted into a better leaving group, such as a triflate. Halogenated derivatives of 3-hydroxy-2-naphthoic acid can also serve as substrates.

-

Suzuki Coupling: This reaction allows for the formation of carbon-carbon bonds between an organoboron compound and a halide or triflate, enabling the introduction of aryl or vinyl substituents onto the naphthalene ring.[18]

-

Heck Reaction: The Heck reaction facilitates the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene, providing a means to introduce alkenyl groups.[19][20][21]

-

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide or triflate, enabling the introduction of alkynyl moieties.[21]

-

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate, providing a route to various N-substituted derivatives.[16]

Figure 3: Palladium-catalyzed cross-coupling reactions for core functionalization.

VI. Applications of 3-Hydroxy-2-naphthoic Acid Derivatives

The synthetic versatility of 3-hydroxy-2-naphthoic acid has led to the development of a vast number of derivatives with important applications:

-

Dyes and Pigments: As mentioned, it is a cornerstone in the manufacturing of azo dyes and pigments.[3]

-

Pharmaceuticals and Agrochemicals: Many derivatives have shown promising biological activities, including antimicrobial, antifungal, and anticancer properties.[4][5][6][7][8][9]

-

Materials Science: It is used in the synthesis of specialty polymers and liquid crystals.

Conclusion

3-Hydroxy-2-naphthoic acid is a highly valuable and versatile building block in organic synthesis. Its readily accessible functional groups provide a gateway to a multitude of chemical transformations, including esterification, amidation, cyclization, and various coupling reactions. This guide has provided a comprehensive overview of these synthetic routes, highlighting key methodologies, providing exemplary protocols, and underscoring the mechanistic principles that govern these transformations. The continued exploration of the reactivity of 3-hydroxy-2-naphthoic acid and its derivatives will undoubtedly lead to the discovery of new molecules with significant applications in medicine, materials science, and beyond.

References

- 1. peptide.com [peptide.com]

- 2. Page loading... [guidechem.com]

- 3. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]

- 4. Synthesis, structure elucidation and antimicrobial activity of some 3-hydroxy-2-naphthoic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Facial Amphiphilic Naphthoic Acid-Derived Antimicrobial Polymers Against Multi-Drug Resistant Gram-Negative Bacteria and Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ucj.org.ua [ucj.org.ua]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 11. Buy 3-Hydroxy-2-naphthohydrazide (EVT-310949) | 5341-58-2 [evitachem.com]

- 12. researchgate.net [researchgate.net]

- 13. Amide Synthesis [fishersci.co.uk]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Suzuki Coupling [organic-chemistry.org]

- 19. Heck Reaction [organic-chemistry.org]

- 20. mdpi.com [mdpi.com]

- 21. Heck reaction - Wikipedia [en.wikipedia.org]

potential research applications of naphthoic acid derivatives

An In-depth Technical Guide to the Potential Research Applications of Naphthoic Acid Derivatives

This guide provides an in-depth exploration of naphthoic acid derivatives, a versatile class of organic compounds built upon the rigid, bicyclic aromatic scaffold of naphthalene. Their unique structural and electronic properties have positioned them as highly promising candidates across a spectrum of research applications, from pioneering new therapeutic agents to developing next-generation materials. This document is intended for researchers, scientists, and drug development professionals, offering not just a review of the field but also actionable insights into the causality behind experimental design and methodology.

The Naphthoic Acid Scaffold: A Foundation for Innovation

Naphthoic acid, a carboxylic acid derivative of naphthalene (C₁₀H₇CO₂H), exists as two primary isomers, 1-naphthoic and 2-naphthoic acid, depending on the position of the carboxyl group on the naphthalene ring.[1] This seemingly simple structure is a powerhouse for chemical innovation. The fused aromatic rings provide a rigid, planar core that can be strategically functionalized, allowing for precise tuning of the molecule's steric and electronic properties. This inherent versatility is the cornerstone of its broad applicability in medicinal chemistry, materials science, and analytical chemistry.[2]

Medicinal Chemistry: Targeting Disease with Precision

The naphthalene framework serves as a privileged scaffold in drug discovery, enabling the design of molecules that can interact with biological targets with high affinity and specificity.

Anticancer Agents: A Multi-pronged Attack on Malignancy

Naphthoquinone derivatives, which are structurally related to naphthoic acids, have demonstrated significant potential as potent anticancer agents.[3][4][5] Their efficacy stems from their ability to engage in a variety of cytotoxic mechanisms.

Key Mechanisms of Action:

-

Induction of Apoptosis: Many naphthoquinone derivatives can trigger programmed cell death in cancer cells, a primary goal of chemotherapy.[3][6]

-

Redox Cycling and Oxidative Stress: Their unique redox properties allow them to generate reactive oxygen species (ROS) within tumor cells, leading to overwhelming oxidative stress and subsequent cell death.[3]

-

Inhibition of Key Signaling Pathways: These compounds can interfere with critical signaling pathways essential for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[3][6][7][8]

-

Topoisomerase Inhibition: Some derivatives act as topoisomerase inhibitors, preventing cancer cells from replicating their DNA.[4]

A notable example is a series of plumbagin derivatives that showed potent inhibition against pancreatic tumor growth.[4] Another study designed and synthesized naphthoquinone-ester derivatives that induced both apoptosis and autophagy in gastric cancer cells by regulating the PI3K signal pathway.[6][7]

Data Presentation: Cytotoxicity of Naphthoquinone Derivatives

| Compound ID | Target Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Compound 56c | MCF-7 (Breast) | 10.4 | Inhibition of Proliferation | [4] |

| Compound 56c | HT-29 (Colon) | 6.8 | Inhibition of Proliferation | [4] |

| Compound 12 | SGC-7901 (Gastric) | 4.1 | Apoptosis & Autophagy (PI3K Pathway) | [6][7] |

| Compound 14 | MCF-7 (Breast) | 15 | Cytotoxicity | [9] |

Experimental Protocol: In Vitro Cytotoxicity Evaluation using Resazurin Assay

This protocol provides a robust method for assessing the dose-dependent cytotoxic effect of a novel naphthoic acid derivative on a cancer cell line, such as MCF-7.[9]

-

Cell Culture: Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the media in the wells with the media containing the test compound. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours. The duration is critical; it must be long enough for the compound to exert its effect but not so long that control cells become over-confluent.

-

Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours. Viable, metabolically active cells will reduce the blue resazurin to the pink, highly fluorescent resorufin.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (Excitation ~560 nm, Emission ~590 nm).

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualization: Naphthoquinone Inhibition of the PI3K/Akt/mTOR Pathway

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by naphthoquinone derivatives.

Antimicrobial Agents: Combating Resistance

The rise of multi-drug resistant (MDR) pathogens necessitates the development of new antimicrobial agents with novel mechanisms of action. Naphthoic acid derivatives have emerged as a promising solution.[10]

Mechanism of Action: Membrane Disruption A particularly innovative approach involves incorporating facial amphiphilic naphthoic acid derivatives into polymers.[11][12] Inspired by antimicrobial peptides, these polymers possess both hydrophobic (the naphthalene ring) and cationic (e.g., quaternary ammonium) moieties. This structure allows them to selectively target and disrupt the negatively charged membranes of bacterial cells, leading to cytoplasmic leakage and cell death.[11] This physical disruption mechanism is less likely to induce resistance compared to traditional antibiotics that target specific metabolic pathways.[11][12] These polymers have shown potent activity against various MDR Gram-negative bacteria, including E. coli and P. aeruginosa, and are also effective at eradicating established biofilms.[11][12]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol, adapted from the Clinical and Laboratory Standards Institute (CLSI), determines the lowest concentration of a compound that inhibits visible bacterial growth.[11]

-

Bacterial Culture: Grow a bacterial strain (e.g., E. coli ATCC 25922) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase.

-

Inoculum Preparation: Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: In a 96-well microplate, perform a two-fold serial dilution of the test compound in MHB. The concentration range should be broad enough to capture the MIC (e.g., 250 µg/mL to 0.5 µg/mL).[11]

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm.

Visualization: Bacterial Membrane Disruption by an Amphiphilic Polymer

Caption: Interaction of a facial amphiphilic polymer with a bacterial cell membrane.

Materials Science & Analytical Chemistry

The unique photophysical properties of the naphthalene ring make its derivatives ideal for applications in sensing and organic electronics.[13]

Fluorescent Probes for Ion and Molecule Detection

Naphthalene derivatives are excellent fluorophores, making them ideal scaffolds for creating "turn-on" or "turn-off" fluorescent probes.[13] These sensors are designed to exhibit a significant change in their fluorescence properties upon binding to a specific analyte.

Applications:

-

Metal Ion Detection: Naphthoic acid-based chemosensors have been developed for the highly selective and sensitive detection of various metal ions, including Al³⁺, Cu²⁺, and Zn²⁺.[13][14][15][16] The sensing mechanism often relies on processes like Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF).[13] For example, a Schiff base probe synthesized from 2-hydroxy-1-naphthaldehyde shows a "turn-on" response to Al³⁺, as the ion's binding inhibits a PET process that normally quenches the fluorescence.[13]

-

Detection of Biological Molecules: Derivatives have been engineered to detect Advanced Glycation End-products (AGEs), which are implicated in numerous diseases.[17] This provides a valuable tool for high-throughput screening of potential AGE-breaker compounds.[17]

Data Presentation: Performance of Naphthalene-Based Fluorescent Probes

| Probe Type | Target Analyte | Detection Limit (LOD) | Fluorescence Response | Reference |

| Schiff Base | Al³⁺ | 0.3 µM | Turn-on | [15] |

| Naphthalimide-Thiophene | Cu²⁺ | 1.8 µM | Turn-off (Quenching) | [16] |

| Naphthol-based | Al³⁺ | Not specified | Turn-on (Enhanced) | [14] |

| 1-(naphthalen-1-yl)propane-1,2-dione | AGE Breakers | Not applicable | Fluorescence Assay | [17] |

Visualization: "Turn-On" Fluorescence Sensing Mechanism (PET Inhibition)

Caption: Mechanism of a "turn-on" fluorescent probe for Al³⁺ via PET inhibition.

Building Blocks for Organic Electronics

The rigid and electronically active core of naphthoic acid makes it a promising building block for advanced functional materials used in organic electronics.[18] Its derivatives are being explored for applications in:

The incorporation of the naphthalene unit into polymer backbones can enhance thermal stability and electronic coupling between molecules, which are critical factors for device performance.[18]

Visualization: Workflow for Organic Electronic Material Discovery

Caption: Workflow for the development of novel organic electronic materials.[18]

Foundational Synthesis and Characterization

The exploration of these applications is underpinned by robust synthetic chemistry and rigorous analytical characterization.

General Synthesis of Naphthoic Acids

A common and reliable method for preparing naphthoic acids is through the carboxylation of a Grignard reagent.[1]

Experimental Protocol: Synthesis of 1-Naphthoic Acid

-

Grignard Reagent Formation: In a flame-dried, three-neck flask under an inert argon atmosphere, add magnesium turnings and a crystal of iodine. Add a solution of 1-bromonaphthalene in anhydrous diethyl ether dropwise. Gentle heating may be required to initiate the reaction. Reflux the mixture until the magnesium is consumed to form 1-naphthylmagnesium bromide.

-

Carboxylation: Cool the Grignard solution in an ice-salt bath. Carefully add crushed dry ice (solid CO₂) in small portions. The Grignard reagent will react with the CO₂ to form the magnesium carboxylate salt.

-

Acidification (Work-up): Once the reaction is complete, slowly add dilute hydrochloric acid to quench any remaining Grignard reagent and protonate the carboxylate salt, precipitating the 1-naphthoic acid.

-

Isolation and Purification: Collect the crude product by vacuum filtration. Purify the solid by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure 1-naphthoic acid as a white solid.[20]

Analytical Characterization

Confirming the structure and purity of synthesized derivatives is paramount.[2] A combination of spectroscopic techniques is employed for this purpose.

Data Presentation: Expected Spectroscopic Data for 1-Naphthoic Acid

| Technique | Expected Observation |

| ¹H-NMR | Aromatic protons typically appear in the range of 7.0-9.0 ppm. The carboxylic acid proton is a characteristic broad singlet at >10 ppm.[2] |

| ¹³C-NMR | The carbonyl carbon of the carboxylic acid appears around 170 ppm. Aromatic carbons are observed between 120-150 ppm.[2] |

| FT-IR | A broad O-H stretch for the carboxylic acid is seen around 2500-3300 cm⁻¹. A strong C=O stretch for the carbonyl group is observed around 1700 cm⁻¹.[2] |

The Role of Computational Chemistry

In silico methods are instrumental in guiding experimental work, saving significant time and resources.[2]

-

Density Functional Theory (DFT): Used to predict a wide range of molecular properties, including electronic structure (HOMO/LUMO energies), which are crucial for understanding reactivity and designing electronic materials.[2]

-

Molecular Docking: A key tool in drug design that predicts how a naphthoic acid derivative might bind to a biological target, such as a protein or enzyme, helping to rationalize its biological activity and guide the design of more potent analogues.[2][21]

Visualization: A Typical Molecular Docking Workflow

References

- 1. 1-Naphthoic acid - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. bpasjournals.com [bpasjournals.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and anticancer activity of naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and anticancer activity of naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis and Biological Evaluation of New Naphthoquinones Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jetir.org [jetir.org]

- 11. Facial Amphiphilic Naphthoic Acid-Derived Antimicrobial Polymers Against Multi-Drug Resistant Gram-Negative Bacteria and Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Facial amphiphilic naphthoic acid-derived antimicrobial polymers against multi-drug resistant gram-negative bacteria and biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Selective aqueous fluorescent probes for metal ions based on benzoyl hydrazone derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. benchchem.com [benchchem.com]

- 16. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and evaluation of naphthoic acid derivatives as fluorescent probes to screen advanced glycation end-products breakers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. nbinno.com [nbinno.com]

- 20. youtube.com [youtube.com]

- 21. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Safe Handling of 3-Isopropoxy-2-naphthoic acid

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Safety Profile of a Novel Naphthoic Acid Derivative

As research and development pipelines innovate, scientists are increasingly tasked with handling novel chemical entities for which comprehensive safety data may not be readily available. 3-Isopropoxy-2-naphthoic acid (CAS: 856077-50-4) is one such compound. While a specific, validated Safety Data Sheet (SDS) for this molecule is not widely accessible, a robust safety protocol can be constructed by leveraging data from structurally analogous naphthoic acid derivatives. This guide synthesizes established safety and handling principles from related compounds to provide a framework for the responsible use of this compound in a laboratory setting. The causality behind these recommendations is rooted in the predictable reactivity and toxicology of the naphthoic acid scaffold.

Section 1: Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. In the absence of specific data for this compound, we will infer potential hazards from documented information on similar compounds.

Inferred Hazard Profile

Based on the safety data for compounds such as 3-Hydroxy-2-naphthoic acid, 3-Amino-2-naphthoic acid, and other naphthalenecarboxylic acids, the following hazards should be anticipated for this compound[1][2][3][4][5][6]:

-

Skin Corrosion/Irritation: Expected to cause skin irritation[2][4][6].

-

Serious Eye Damage/Irritation: Poses a risk of serious eye damage or irritation[1][2][3][4][5][6].

-

Respiratory Irritation: May cause respiratory irritation upon inhalation of dust[4][5][6].

-

Aquatic Hazard: Potentially harmful to aquatic life with long-lasting effects[1][5][7].

Quantitative Data Summary from Analogous Compounds

| Hazard Classification | Compound Analogue(s) | GHS Category | Key Findings |

| Acute Oral Toxicity | 3-Hydroxy-2-naphthoic acid | Category 4 | Harmful if swallowed[1][3]. |

| Serious Eye Damage | 3-Hydroxy-2-naphthoic acid | Category 1 | Causes serious eye damage[1][3][5]. |

| Skin Irritation | 3-Amino-2-naphthoic acid, tech. | Category 2 | Causes skin irritation[4]. |

| Respiratory Irritation | 3-Amino-2-naphthoic acid, tech. | Category 3 | May cause respiratory irritation[4]. |

| Chronic Aquatic Hazard | 3-Hydroxy-2-naphthoic acid | Category 3 | Harmful to aquatic life with long lasting effects[1][5]. |

Risk Assessment Workflow

The following diagram outlines the logical flow for a comprehensive risk assessment before handling this compound.

References

A Theoretical and Computational Guide to Investigating 3-Isopropoxy-2-naphthoic Acid: Methodologies and Prospective Insights

Introduction

Naphthoic acid and its derivatives form a significant class of compounds, serving as a versatile scaffold in medicinal chemistry and materials science.[1][2] Their rigid, aromatic structure is a foundational element for designing novel therapeutic agents and functional materials.[1] This guide focuses on 3-Isopropoxy-2-naphthoic acid, a specific derivative for which a comprehensive theoretical characterization can provide invaluable predictive insights into its physicochemical properties, reactivity, and potential biological activity.

As direct experimental and theoretical studies on this compound are not extensively documented, this whitepaper serves as a technical guide for researchers, outlining a robust computational workflow. By drawing upon established theoretical methodologies successfully applied to analogous compounds—such as 3-hydroxy-2-naphthoic acid (3HNA) and the parent 1- and 2-naphthoic acids—we can construct a reliable framework for its in-silico investigation.[3][4] This document explains the causality behind methodological choices, ensuring a self-validating system for generating trustworthy and accurate theoretical data.

Part 1: Foundational Computational Methodologies

The cornerstone of modern molecular investigation lies in computational chemistry, which provides powerful tools to predict and understand molecular properties at an electronic level.[1]

Density Functional Theory (DFT) as the Primary Tool

Density Functional Theory (DFT) is the preeminent quantum mechanical method for investigating the electronic structure of molecules like this compound.[5][6] Its balance of computational efficiency and accuracy makes it ideal for predicting a wide array of properties, from optimized geometries to spectroscopic signatures.

Causality of Method Selection:

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a highly recommended starting point. It has a long track record of providing excellent agreement with experimental data for the geometries and energetics of a wide range of organic molecules, including aromatic carboxylic acids.[1][4]

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p) , is advised. The inclusion of diffuse functions (++) is critical for accurately describing the lone pairs on the oxygen atoms and potential non-covalent interactions, while polarization functions (d,p) are essential for correctly modeling the geometry of the carboxylic acid and isopropoxy groups.[6]

Geometry Optimization and Vibrational Analysis

The first and most crucial step is to determine the molecule's most stable three-dimensional structure.

Protocol 1: Geometry Optimization and Frequency Calculation

-

Input Structure: Build an initial 3D structure of this compound using molecular modeling software.

-

Optimization Keyword: Perform a full geometry optimization using the chosen DFT method (e.g., B3LYP/6-311++G(d,p)). This process systematically alters the molecular geometry to find a stationary point on the potential energy surface.[7]

-

Frequency Calculation: Following optimization, a harmonic vibrational frequency calculation must be performed at the same level of theory.[4]

-

Trustworthiness Check: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The presence of one or more imaginary frequencies would indicate a saddle point (a transition state).

-

-

Solvent Effects: To simulate a more realistic environment (e.g., in water or an organic solvent), incorporate an implicit solvation model like the Polarization Continuum Model (PCM). This is crucial as solvent polarity can significantly influence molecular conformation and electronic properties.[3]

Workflow for Theoretical Characterization